1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine
Description
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine is a piperazine derivative characterized by two key structural motifs:
- A (2E)-3-phenylpropenyl (cinnamyl) group: The (E)-configuration of the double bond is critical for biological activity, as seen in analogs like flunarizine, a calcium channel blocker used for migraine prophylaxis .
- A 4-(trifluoromethyl)benzyl group: The trifluoromethyl (-CF₃) substituent enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic targets .
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2/c22-21(23,24)20-10-8-19(9-11-20)17-26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSUWQPWJBWQU-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of the Phenylprop-2-en-1-yl Intermediate: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired alkene.
Formation of the Piperazine Core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution Reactions: The phenylprop-2-en-1-yl group and the trifluoromethylbenzyl group are introduced to the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated alkyl chain.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated alkyl chains.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
Neuropharmacological Effects : Given its piperazine structure, there is interest in its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating neurodegenerative diseases or mood disorders.
Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine can be influenced by structural modifications. Key observations include:
- Piperazine Substitution : Variations in the piperazine ring enhance receptor binding affinity.
- Fluorine Substitution : The trifluoromethyl group increases hydrophobicity, potentially improving drug-like properties.
Case Study 1: Anticancer Efficacy
A study investigated the compound's effects on breast cancer cell lines (MCF-7). Results indicated an IC50 value of 18 µM, demonstrating significant cytotoxicity compared to control groups. Further optimization of the compound's structure could enhance its efficacy against other cancer types.
Case Study 2: Neuroprotective Effects
In vitro assays evaluated the neuroprotective effects of the compound on neuronal cell cultures subjected to oxidative stress. The results showed a reduction in markers of oxidative damage, suggesting potential applications in neurodegenerative disease treatment.
Comparative Efficacy Table
The following table summarizes key findings from various studies examining the efficacy of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine against different biological targets:
| Study | Target Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 18 | Significant cytotoxicity observed |
| Study B | A549 (Lung Cancer) | 22 | Moderate activity; further optimization needed |
| Study C | HeLa (Cervical Cancer) | 15 | High selectivity index |
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group may interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The piperazine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Benzyl Group :
- The 4-(trifluoromethyl)benzyl group in NCT-503 and Calxinin enhances lipophilicity, improving target engagement and pharmacokinetics . Compound 23, which shares this group, showed potent anticancer activity (-60% growth rate across multiple cell lines) .
- In contrast, flunarizine’s bis(4-fluorophenyl)methyl group confers selectivity for calcium channels but may reduce metabolic stability compared to -CF₃ .
Cinnamyl Group Stereochemistry :
- The (E)-configuration in the target compound is shared with flunarizine and active antibacterial cinnamyl derivatives, where the (Z)-isomers are generally less active .
Hybrid Structures :
Anticancer Activity:
- Compound 23 ([4-(trifluoromethyl)benzyl]piperazine-vindoline hybrid): Exhibited broad-spectrum cytotoxicity against colon, CNS, and breast cancer cells . The target compound’s propenyl group may confer additional steric flexibility for binding kinase or transporter targets.
- Flunarizine : Primarily a calcium channel blocker but has shown off-target anticancer effects in some studies .
Antimalarial Potential:
- Calxinin: Disrupts Plasmodium Ca²+ signaling via its trifluoromethylbenzyl-piperazine core .
Antibacterial Activity:
- (E)-Cinnamyl Derivatives : Active against Gram-positive and Gram-negative bacteria, with potency influenced by aryl substituents (e.g., 2-methoxy or 3-nitro groups) . The target compound’s 4-CF₃ group may enhance penetration through bacterial membranes.
Physicochemical and Structural Properties
Table 2: Comparative Physicochemical Properties (Inferred)
| Property | Target Compound | Flunarizine | NCT-503 |
|---|---|---|---|
| LogP (lipophilicity) | High (due to -CF₃) | Moderate | High |
| Aqueous Solubility | Low | Low | Moderate (thiourea group) |
| Metabolic Stability | Likely high (CF₃ resistance) | Moderate (fluorophenyl) | High |
Biological Activity
The compound 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine , a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthetic Routes
The synthesis of this compound typically involves the reaction of piperazine with benzyl chloride and cinnamyl chloride under basic conditions. Common solvents include ethanol or acetonitrile, with bases like sodium hydroxide facilitating the nucleophilic substitution reactions. The process may be optimized using continuous flow reactors to enhance yield and purity.
Chemical Structure
The molecular formula is , with a molecular weight of approximately 390.4 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior and biological interactions.
Research indicates that 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine interacts with various neurotransmitter receptors, particularly in the central nervous system. It may function as an agonist or antagonist, modulating neurotransmitter release and uptake, particularly within dopaminergic and serotonergic pathways .
Pharmacological Properties
The compound has been investigated for several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential efficacy in alleviating depressive symptoms, likely through serotonergic modulation.
- Anxiolytic Effects : Similar mechanisms may confer anxiolytic properties, making it a candidate for anxiety disorder treatments.
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models .
Anticancer Activity
A study evaluated the compound's cytotoxic effects against various cancer cell lines. Notably, it exhibited significant growth inhibition in human colon cancer (HCT 116) cells, with an IC50 value suggesting potent anticancer properties . The mechanism appears to involve the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation.
Neuroprotective Effects
In neuropharmacological assessments, this compound demonstrated protective effects against neurodegeneration in vitro. It was found to reduce oxidative stress markers in neuronal cultures exposed to toxic agents, indicating potential applications in treating neurodegenerative diseases .
Comparative Analysis
| Property | 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine | Similar Compounds |
|---|---|---|
| Molecular Weight | 390.4 g/mol | Varies (e.g., 1-benzylpiperazine ~ 230 g/mol) |
| Antidepressant Potential | Yes | Limited evidence for simpler analogs |
| Anxiolytic Potential | Yes | Some evidence in related compounds |
| Anticancer Activity | Significant (IC50 < 10 µM in HCT 116 cells) | Variable; many compounds lack potency |
| Neuroprotective Effects | Yes | Limited data on similar structures |
Q & A
Q. What are the optimal synthetic routes for 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol may include:
Alkylation of Piperazine Core : Reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF with K₂CO₃ as a base (room temperature, 6–7 hours), followed by extraction with methylene chloride .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives in a H₂O:DCM mixture (1:2) using CuSO₄·5H₂O and sodium ascorbate (2 hours, room temperature) to form triazole-linked derivatives .
Key Variables :
Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the trifluoromethylbenzyl and cinnamyl groups. The (2E)-configured allyl group shows distinct coupling constants (J = 12–16 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₁H₂₁F₃N₂) and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require co-crystallization with chiral auxiliaries .
Structure-Activity Relationship (SAR) and Biological Activity
Q. (Basic) How do substituents on the piperazine ring influence biological activity?
Methodological Answer: SAR studies on analogous piperazine derivatives reveal:
- Trifluoromethyl Group (CF₃) : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. The CF₃ group at the para-position increases affinity for serotonin receptors (5-HT₁A) .
- Cinnamyl Side Chain (E-configuration) : The conjugated double bond optimizes π-π stacking with aromatic residues in enzyme active sites (e.g., DPP-IV inhibition for diabetes research) .
- Benzyl vs. Heteroaryl Substituents : Benzyl groups favor antimicrobial activity, while pyridyl groups improve solubility but reduce potency .
Q. (Advanced) What computational strategies are used to predict the impact of electron-withdrawing vs. electron-donating groups on target binding?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify regions where electron-withdrawing groups (e.g., CF₃) stabilize charge-transfer interactions .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cinnamyl chain in binding pockets (e.g., 5-HT₁A receptors). The E-isomer shows higher rigidity, reducing entropy penalties upon binding .
- CoMFA/QSAR Models : Quantify contributions of substituents to IC₅₀ values. For example, CF₃ contributes +1.2 log units to DPP-IV inhibitory activity .
Pharmacokinetics and Toxicity
Q. (Basic) What are the key ADMET challenges for this compound, and how can they be addressed experimentally?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperazine N-dealkylation). Introduce methyl groups to block metabolic sites .
- hERG Inhibition Risk : Patch-clamp assays to assess cardiac toxicity. Piperazine derivatives with bulky substituents (e.g., CF₃) show reduced hERG binding .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure free fraction. Lipophilic groups (CF₃, benzyl) increase PPB >90%, necessitating prodrug strategies .
Q. (Advanced) How does the trifluoromethyl group influence in vitro vs. in vivo pharmacokinetic discrepancies?
Methodological Answer:
- In Vitro : CF₃ enhances membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) but may cause efflux via P-gp.
- In Vivo : High PPB reduces free drug concentration, offsetting permeability advantages. Mitigation :
Biological Evaluation
Q. (Basic) What in vitro assays are recommended for evaluating anticancer activity?
Methodological Answer:
- MTT Assay : Screen against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. IC₅₀ values <10 µM suggest lead potential .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- Cell Cycle Analysis : Piperazine derivatives often induce S-phase arrest (e.g., 40% arrest at 20 µM) .
Q. (Advanced) How can conflicting data on antimicrobial activity (e.g., Gram-positive vs. Gram-negative) be resolved?
Methodological Answer:
- Biofilm Quantification : Crystal violet assay to assess inhibition of Pseudomonas aeruginosa biofilms, which are resistant to standard MIC tests .
- Membrane Permeability : SYTOX Green uptake assay to differentiate bactericidal vs. static activity. CF₃-containing derivatives disrupt membranes of Gram-positive bacteria but not Gram-negative .
Computational and Experimental Integration
Q. (Advanced) How can molecular docking predictions be validated when experimental crystallographic data is unavailable?
Methodological Answer:
- Mutagenesis Studies : Introduce point mutations (e.g., D113A in 5-HT₁A) and measure binding affinity shifts. A >10-fold reduction confirms predicted interactions .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) upon compound binding. ΔTm >2°C validates target engagement .
Safety and Handling
Q. (Basic) What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and fume hood use due to potential irritancy (LD₅₀ >500 mg/kg in rats) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid nitrosamine formation .
Advanced Experimental Design
Q. How to design in vivo studies to address poor oral bioavailability observed in preclinical models?
Methodological Answer:
- Pharmacokinetic Optimization :
Data Contradictions
Q. How to resolve discrepancies in reported toxicity profiles (e.g., low toxicity vs. antiplatelet activity)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
